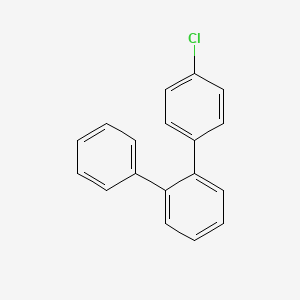

1-chloro-4-(2-phenylphenyl)benzene

Description

1-Chloro-4-(2-phenylphenyl)benzene is a chlorinated aromatic compound featuring a biphenyl substituent at the para position relative to the chlorine atom. For instance, derivatives with alkyl, aryl, or functionalized side chains (e.g., ethers, thioethers) demonstrate variability in reactivity, stability, and applications, as observed in the literature . This article compares this compound with similar compounds, emphasizing synthesis, physicochemical properties, and functional roles.

Properties

IUPAC Name |

1-chloro-4-(2-phenylphenyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13Cl/c19-16-12-10-15(11-13-16)18-9-5-4-8-17(18)14-6-2-1-3-7-14/h1-13H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LISOOWANSPLUPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC=C2C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13Cl | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21711-54-6 | |

| Record name | 4-Chloro-1,1':2',1''-terphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021711546 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-CHLORO-1,1':2',1''-TERPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9S9QL8JA6S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-chloro-4-(2-phenylphenyl)benzene can be synthesized through several methods, including the Suzuki-Miyaura coupling reaction. This reaction involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base. The reaction typically occurs under mild conditions and is known for its high efficiency and selectivity .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration .

Chemical Reactions Analysis

Types of Reactions

1-chloro-4-(2-phenylphenyl)benzene undergoes various chemical reactions, including:

Nucleophilic Aromatic Substitution (SNAr): This reaction involves the substitution of the chlorine atom with a nucleophile, such as hydroxide or amine, under specific conditions.

Electrophilic Aromatic Substitution (EAS): The compound can participate in reactions where an electrophile replaces a hydrogen atom on the benzene ring.

Common Reagents and Conditions

Nucleophilic Aromatic Substitution: Requires strong nucleophiles and elevated temperatures.

Electrophilic Aromatic Substitution: Involves electrophiles such as halogens, nitrating agents, or sulfonating agents, often in the presence of a Lewis acid catalyst

Major Products Formed

Nucleophilic Aromatic Substitution: Products include phenols, amines, and other substituted benzene derivatives.

Electrophilic Aromatic Substitution: Products include halogenated, nitrated, and sulfonated benzene derivatives

Scientific Research Applications

1-chloro-4-(2-phenylphenyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-chloro-4-(2-phenylphenyl)benzene involves its interactions with various molecular targets. In nucleophilic aromatic substitution reactions, the compound undergoes an addition-elimination mechanism, where the nucleophile adds to the aromatic ring, followed by the elimination of the chlorine atom . This process is facilitated by the presence of electron-withdrawing groups that stabilize the intermediate complex .

Comparison with Similar Compounds

Key Observations :

- Alkyl chains increase hydrophobicity, affecting solubility and bioavailability.

- Branched substituents (e.g., 2-methylprop-2-en-1-yl) enhance steric hindrance, influencing reaction pathways .

Comparison with Aryl-Substituted Chlorobenzenes

Aryl-substituted derivatives, particularly those with pesticide activity, highlight structural impacts on functionality:

Key Observations :

- DDT’s trichloromethyl group enhances environmental persistence and bioaccumulation .

- Biphenyl substituents may reduce toxicity compared to polyhalogenated analogs but require further study.

Comparison with Ether and Thioether Derivatives

Functionalized chlorobenzenes with oxygen or sulfur linkages demonstrate varied reactivity:

Biological Activity

1-Chloro-4-(2-phenylphenyl)benzene, also known by its CAS number 21711-54-6, is an organic compound belonging to the class of chlorobenzenes. Its structure features a chlorine atom attached to a benzene ring, which is further substituted with a phenyl group. This compound has garnered attention in various fields due to its potential biological activities, particularly in toxicology and pharmacology.

The biological activity of this compound can be attributed to its interactions at the molecular level. The chlorine substituent enhances the compound's lipophilicity, allowing better membrane permeability and interaction with various biological targets such as enzymes and receptors. This interaction can lead to modulation of cellular signaling pathways and influence physiological responses.

Toxicological Studies

Several studies have assessed the toxicological profile of this compound, revealing significant insights into its safety and potential health risks.

Case Study: Oral Toxicity in Rats

A notable study involved administering varying doses of the compound to F344/N rats over a 14-day period. The findings are summarized in the following table:

| Dose (mg/kg bw/day) | Observed Effects | NOAEL (mg/kg bw/day) |

|---|---|---|

| 0 | No adverse effects observed | - |

| 10 | Minimal effects on body weight | 10 |

| 50 | Increased kidney weights, mild hepatocyte hypertrophy | 50 |

| 400 | Significant liver and kidney effects | - |

| 1000 | Mortality in one female rat, severe toxicity signs | - |

The study reported that the No Observed Adverse Effect Level (NOAEL) was determined to be 10 mg/kg based on kidney effects observed at higher doses .

Hepatotoxicity and Nephrotoxicity

Further investigations have shown that exposure to high concentrations of this compound can lead to hepatotoxicity and nephrotoxicity. In a chronic exposure scenario, increased liver weights and centrilobular hepatocyte hypertrophy were noted, particularly at doses exceeding 250 ppm . Additionally, nephropathy was observed in male rats exposed to higher doses, indicating a dose-dependent relationship between exposure levels and adverse health outcomes .

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, it is useful to compare it with structurally similar compounds. The following table highlights key differences:

| Compound Name | Structure | Key Biological Activity |

|---|---|---|

| This compound | Structure | Moderate hepatotoxicity |

| Benzene, 1-chloro-4-(trifluoromethyl)- | Structure | High hepatotoxicity, potential carcinogen |

| 1-Chloro-4-(1-phenylvinyl)benzene | Structure | Lower toxicity profile compared to others |

This comparative analysis indicates that while all these compounds exhibit some level of toxicity, the degree and specific organ systems affected vary significantly.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.